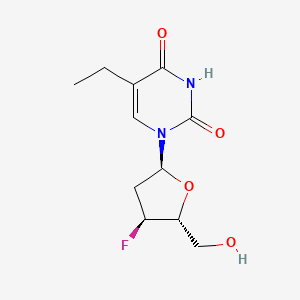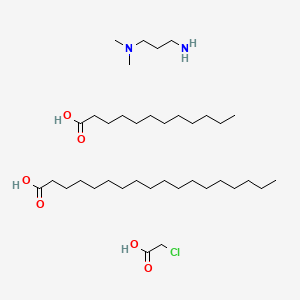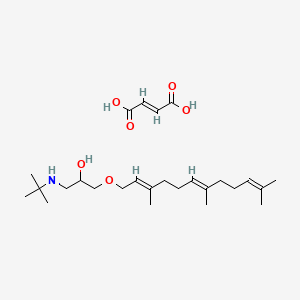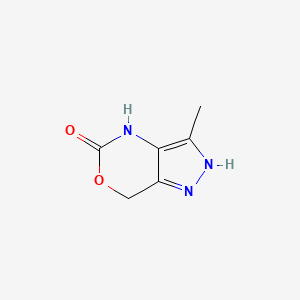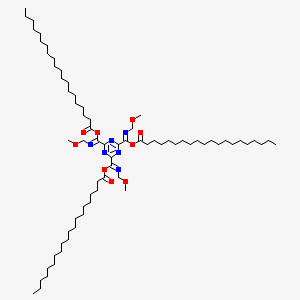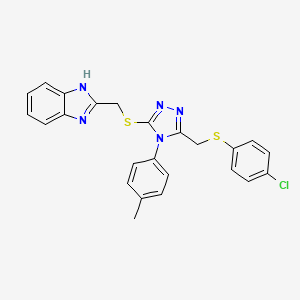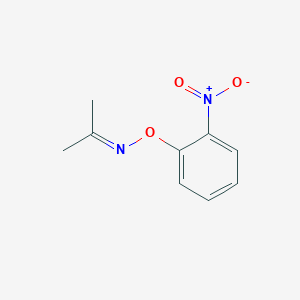
N-(2-nitrophenoxy)propan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-nitrophenoxy)propan-2-imine is an organic compound that belongs to the class of imines. Imines are nitrogen analogues of aldehydes and ketones, containing a carbon-nitrogen double bond (C=N) instead of a carbon-oxygen double bond (C=O). This compound is characterized by the presence of a nitrophenoxy group attached to the imine nitrogen, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenoxy)propan-2-imine typically involves the reaction of a primary amine with an aldehyde or ketone. The general procedure includes the following steps:
Formation of the Imine: A primary amine reacts with an aldehyde or ketone, resulting in the formation of an imine through a condensation reaction.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at room temperature or slightly elevated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the removal of water by distillation or using a drying agent can improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenoxy)propan-2-imine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction of the imine can yield primary or secondary amines, depending on the reducing agent used.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the nitrophenoxy group under basic or acidic conditions.
Major Products
Oxidation: Oximes and nitriles.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-nitrophenoxy)propan-2-imine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-nitrophenoxy)propan-2-imine involves its interaction with various molecular targets and pathways:
Formation of Imines: The compound forms imines through the reaction of primary amines with aldehydes or ketones.
Reduction to Amines: The imine can be reduced to form amines, which can further participate in various biochemical pathways.
Substitution Reactions: The nitrophenoxy group can undergo substitution reactions, leading to the formation of different derivatives that may have unique biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dinitrophenoxy)propan-2-imine: Similar structure but with an additional nitro group, which may affect its reactivity and applications.
1,3-bis(aryloxy)propan-2-amines: These compounds have similar structural features and are used in similar applications, such as antileishmanial activity.
Uniqueness
N-(2-nitrophenoxy)propan-2-imine is unique due to its specific nitrophenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
13680-05-2 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-(2-nitrophenoxy)propan-2-imine |
InChI |
InChI=1S/C9H10N2O3/c1-7(2)10-14-9-6-4-3-5-8(9)11(12)13/h3-6H,1-2H3 |
InChI Key |
SMHWXDDQTVCTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1=CC=CC=C1[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


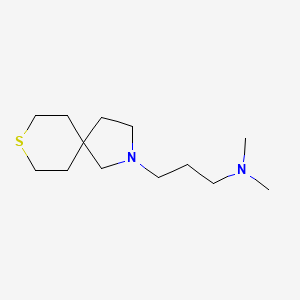
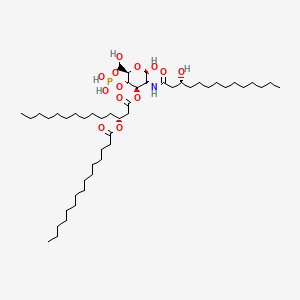
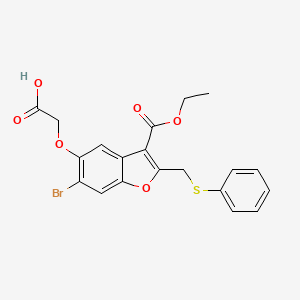

![(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate](/img/structure/B12788288.png)
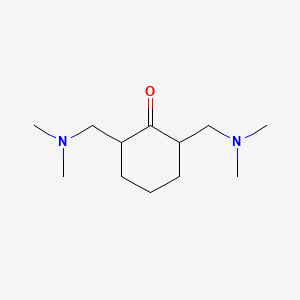
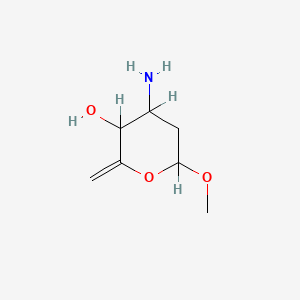
![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)
